Triisopropyl borate

Overview

Description

Triisopropyl borate (TIPB) is an organic compound composed of boron, oxygen, and three isopropyl groups. It is a colorless, highly flammable, and volatile liquid with a strong odor. TIPB is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a flame retardant. It has also been used in the synthesis of organic compounds such as polymers, pharmaceuticals, and dyes.

Scientific Research Applications

Condensation Reactions : It can mediate the condensation of aldehydes with sulfinamides to give N-sulfinyl imines, as explored in a study titled "Triisopropyl borate mediated N-sulfinyl imine formation" by Visco et al. (2016) (Visco et al., 2016).

Preparation of Borates, Silanes, and Silanols : Used in preparing 2-(indolyl) borates, silanes, and silanols in a non-cryogenic method, as discussed by Vazquez et al. (2002) in "A non-cryogenic method for the preparation of 2-(indolyl) borates, silanes, and silanols" (Vazquez et al., 2002).

Graphene Synthesis : It serves as a precursor for synthesizing single-layer graphene with boron atoms in substitutional sites, according to Romani et al. (2017) in "Incorporation of Boron Atoms on Graphene Grown by Chemical Vapor Deposition Using this compound as a Single Precursor" (Romani et al., 2017).

Cross-Coupling Reactions : It's used in preparing bis(3,5-dimethylphenyl)borinic acid for Suzuki cross-coupling with a vinyl triflate, as found in "Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid" by Winkle and Schaab (2001) (Winkle & Schaab, 2001).

Battery Technology : It improves the cycled stability of LiNi0.6Co0.2Mn0.2O2 cathode under high voltage charging, as reported by Zhaoming et al. (2019) in "this compound as an electrolyte additive for improving the high voltage stability of LiNi0.6Co0.2Mn0.2O2 cathode" (Zhaoming et al., 2019).

Pharmaceutical and Industrial Applications : It can be produced in a carbon dioxide reaction, making it a candidate for chemical production, pharmaceuticals, and catalysts for resins, paints, and varnishes, as noted by Geranios et al. (2022) in "Carbon Dioxide Conversion to Sodium Formate and Valuable Byproduct" (Geranios et al., 2022).

Mechanism of Action

Target of Action

Triisopropyl borate is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that require boron for the formation of new bonds .

Mode of Action

This compound behaves similarly to esters, reacting with acids to liberate heat along with alcohols and acids . It is used in Pd-catalyzed coupling reactions with aryl halides, such as the Suzuki reaction . In these reactions, it acts as a source of boron, enabling the formation of new carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the organic compounds it is reacting with. In the context of the Suzuki reaction, it contributes to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

Its physical properties, such as its low boiling point and its insolubility in water , suggest that it would have low bioavailability if ingested or inhaled.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new bonds it helps form during chemical reactions . For example, in the Suzuki reaction, it enables the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and reacts with strong oxidizing acids, which may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Therefore, it should be stored and used in a controlled environment away from heat, sparks, or flames . It also reacts slowly with moisture or water , suggesting that it should be stored in a dry environment.

Safety and Hazards

Triisopropyl borate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Relevant Papers

Biochemical Analysis

Biochemical Properties

Triisopropyl borate is used as a reagent in biochemical reactions, particularly in the Suzuki reaction . It interacts with aryl halides in the presence of a palladium catalyst to form boronic acids and esters . The nature of these interactions involves the formation of a complex between the palladium catalyst and the aryl halide, followed by a transmetalation reaction with this compound .

Cellular Effects

It is known that this compound can cause toxic effects if inhaled or absorbed through the skin . It may also cause irritation or burns to the skin and eyes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a reagent in the Suzuki reaction . In this reaction, this compound interacts with aryl halides in the presence of a palladium catalyst to form boronic acids and esters .

Temporal Effects in Laboratory Settings

It is known that this compound is moisture sensitive and reacts slowly with moisture or water .

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models .

Metabolic Pathways

It is known that this compound is used as a reagent in the Suzuki reaction to form boronic acids and esters .

Subcellular Localization

Given its role as a reagent in the Suzuki reaction, it is likely that it is localized in the cytoplasm where these reactions typically occur .

properties

IUPAC Name |

tripropan-2-yl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDIQVFFNDKAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

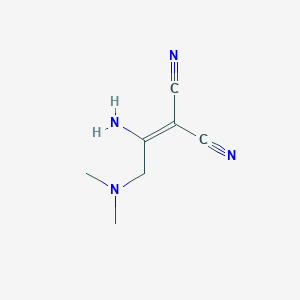

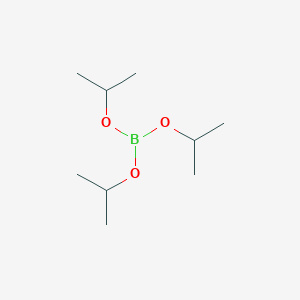

B(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO3 | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027598 | |

| Record name | Triisopropyl orthoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an alcohol-like odor; [Alfa Aesar MSDS] | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3), tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

82 °F (NFPA, 2010) | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | Triisopropyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5419-55-6 | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5419-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOPROPYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl orthoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV817MXF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of triisopropyl borate?

A1: this compound has the molecular formula C9H21BO3 and a molecular weight of 188.06 g/mol. []

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Common spectroscopic techniques include FTIR, 1H NMR, 13C NMR, 11B NMR, and mass spectrometry. These techniques help confirm the structure, purity, and composition of the synthesized this compound. [, , , ]

Q3: Can you describe a simple and efficient method for synthesizing this compound?

A3: One method involves reacting 2-propanol with boron oxide using calcium hydride as a drying agent to remove the water produced during the reaction. [] Another method utilizes a system external circulation reaction dehydration involving boric acid, isopropanol, a solvent, and phosphorus pentoxide as a dehydrating agent. []

Q4: How is this compound used in the synthesis of sodium formate?

A4: this compound is produced alongside sodium formate when sodium borohydride and isopropyl alcohol are reacted with carbon dioxide in a trickle-bed reactor. []

Q5: Can this compound be used in Suzuki-Miyaura coupling reactions?

A5: Yes, lithium triisopropyl borates have been successfully employed in Suzuki-Miyaura coupling reactions. These borate species exhibit greater stability against protodeboronation compared to their corresponding boronic acids. [, , ]

Q6: What role does this compound play in doping graphene?

A6: this compound serves as a liquid precursor for incorporating boron atoms into graphene during chemical vapor deposition. This incorporation leads to p-doping of the graphene, as confirmed by X-ray photoelectron spectroscopy and Raman spectroscopy. []

Q7: How is this compound used in atomic layer deposition?

A7: this compound is utilized as a boron precursor for the atomic layer deposition of B-doped ZnO thin films at low temperatures (e.g., 150 °C). It offers a safer alternative to the highly toxic diborane(6). []

Q8: Can this compound be used to synthesize long-chain nitrogen-containing borate esters?

A8: Yes, this compound reacts with stearic acid monoethanolamide via transesterification to yield long-chain nitrogen-containing borate ester coupling agents. []

Q9: What are the advantages of using lithium triisopropyl borates in Suzuki-Miyaura coupling reactions?

A9: Lithium triisopropyl borates are more stable towards protodeboronation than the corresponding boronic acids, allowing convenient storage at room temperature. This enhanced stability simplifies handling and storage procedures. []

Q10: What is the significance of boron doping in double-walled carbon nanotubes (DWCNTs)?

A10: Boron doping in DWCNTs, achieved using this compound as a precursor, significantly improves their field emission properties. The turn-on-field decreases, and current density increases with increasing boron doping. This enhancement makes boron-doped DWCNTs potentially valuable for applications like flat panel displays. [, ]

Q11: How does this compound contribute to the synthesis of potassium aryltrifluoroborates?

A11: this compound plays a crucial role in an electrochemical method for synthesizing potassium aryltrifluoroborates. It is used in conjunction with the electrochemical reduction of aryl bromides, offering a fast and efficient route to these valuable compounds. []

Q12: Is this compound utilized in the synthesis of any pharmaceutical intermediates?

A12: Yes, this compound is used in the synthesis of 2-aminopyrimidine-5-boric acid [] and 2-fluoropyridine-4-boric acid, [] both of which are important intermediates in pharmaceutical chemistry.

Q13: What is the role of this compound in the synthesis of garenoxacin?

A13: this compound reacts with a specific compound (compound 5 in the study) to form an intermediate (compound 4) that is subsequently used in the multi-step synthesis of garenoxacin, an antibiotic. []

Q14: What is the hydrolytic stability of long-chain nitrogen-containing borate esters derived from this compound?

A14: These borate ester coupling agents, synthesized from this compound and stearic acid monoethanolamide, demonstrate good hydrolysis stability for approximately 34 days. []

Q15: How does triisopropoxy boroxine compare to this compound as a reducing agent for benzaldehydes?

A15: Triisopropoxy boroxine exhibits significantly faster reduction rates (about ten times) compared to this compound when reducing benzaldehydes to benzyl alcohols at elevated temperatures (110–130 °C). []

Q16: What happens to trialkoxyboranes derived from branched-chain alcohols at elevated temperatures?

A16: Trialkoxyboranes derived from branched-chain alcohols exhibit lower thermal stability compared to those derived from straight-chain alcohols. At temperatures as low as 100 °C, they can decompose into mixtures of olefins, alcohols, and other derivatives. []

Q17: How does this compound behave as an initiator in ring-opening polymerization?

A17: When paired with hydrogen chloride, this compound can initiate the living ring-opening polymerization of cyclic carbonates. This acid-promoted system enables control over the molecular weight and polydispersity of the resulting polymers. []

Q18: How is triphenylboron related to this compound in terms of industrial production and environmental concerns?

A18: DuPont, a major producer of both triphenylboron and this compound, previously used these chemicals internally for nylon production. Both compounds pose environmental concerns due to their transformation into waste products requiring hydrolysis to boric acid before disposal. []

Q19: What is the role of this compound in environmentally friendly antibacterial fresh-keeping bags?

A19: this compound can potentially act as a coupling agent in the production of environmentally friendly antibacterial fresh-keeping bags. These bags incorporate a combination of polyethylene, breathable and water-tight supports, antibacterial agents, ethylene absorbers, and coupling agents for enhanced preservation and safety. []

Q20: What safety precautions should be taken when handling lower molecular weight boric acid esters like trimethyl borate, triethyl borate, and tributyl borate?

A20: These lower molecular weight boric acid esters are flammable and require storage in approved areas. []

Q21: Are there any specific handling concerns for aryl borates?

A21: Aryl borates readily react with water to produce phenols, necessitating careful handling and labeling as corrosive chemicals. Shipping regulations governing corrosive materials apply. []

Q22: What precautions are necessary when handling diisopropyl (dichloromethyl)boronate, a compound derived from this compound?

A22: Diisopropyl (dichloromethyl)boronate is susceptible to hydrolysis upon exposure to atmospheric moisture, converting to (dichloromethyl)boronic acid. Therefore, it is crucial to store this compound in a well-sealed container under a nitrogen atmosphere. Additionally, due to its structural similarity to reactive alkyl halides, it's essential to handle it with caution and consider its potential toxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.